Ethyl 2-(2-nitroimidazol-1-yl)acetate

Catalog No.
S8960090
CAS No.
M.F
C7H9N3O4
M. Wt
199.16 g/mol
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Ethyl 2-(2-nitroimidazol-1-yl)acetate

Product Name

Ethyl 2-(2-nitroimidazol-1-yl)acetate

IUPAC Name

ethyl 2-(2-nitroimidazol-1-yl)acetate

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

InChI

InChI=1S/C7H9N3O4/c1-2-14-6(11)5-9-4-3-8-7(9)10(12)13/h3-4H,2,5H2,1H3

InChI Key

WUXFNUFFOCOHGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CN=C1[N+](=O)[O-]

Structural Characteristics

Ethyl 2-(2-nitroimidazol-1-yl)acetate consists of a five-membered imidazole ring substituted with a nitro group at the 2-position and an acetylated ethyl ester at the 1-position. The molecular formula is C₇H₉N₃O₄, with a molecular weight of 215.17 g/mol. Key structural features include:

  • Nitro group (-NO₂): Enhances electron affinity, critical for redox-activated biological activity.
  • Ester moiety (-COOEt): Improves lipid solubility, facilitating membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₉N₃O₄
Molecular Weight215.17 g/mol
IUPAC NameEthyl 2-(2-nitro-1H-imidazol-1-yl)acetate
Synonyms2-Nitroimidazole-1-acetic acid ethyl ester; 1H-Imidazole-1-acetic acid, 2-nitro-, ethyl ester
CAS NumberNot explicitly listed in available sources
SolubilityLikely moderate in polar organic solvents (inferred from analogs)

Nomenclature and Isomerism

The compound’s name follows IUPAC rules, prioritizing the nitro group’s position on the imidazole ring. Positional isomers, such as ethyl 2-(4-nitroimidazol-1-yl)acetate (CAS 13230-22-3), highlight the importance of nitro group placement for biological activity. For example, the 2-nitro isomer exhibits distinct electronic properties compared to 4- or 5-nitro derivatives, influencing its reduction potential and interaction with cellular targets.

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Exact Mass

199.05930578 g/mol

Monoisotopic Mass

199.05930578 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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